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Compound of Interest

Compound Name: BD-1047

Cat. No.: B1210693

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-
(dimethylamino)ethylamine, emerged from early research as a significant tool for probing the
function of sigma (o) receptors. This technical guide provides a detailed overview of the initial
research and discovery of BD-1047, focusing on its synthesis, pharmacological
characterization, and the experimental methodologies that defined its role as a selective o
receptor antagonist.

Chemical and Physical Properties

Property Value
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-

UPAC Name trirr[let(hylethane-l,z-dia)r/n)ine !

Molecular Formula C13H20CI2N2

Molar Mass 275.22 g/mol

CAS Number 138356-20-4

Appearance Dihydrobromide salt is a powder
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Synthesis

While the seminal early papers on BD-1047 focused on its pharmacological characterization,
the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine would
generally proceed through standard organic chemistry reactions. A plausible synthetic route
would involve the N-alkylation of a suitable amine precursor. For instance, the reaction of
N,N,N'-trimethylethane-1,2-diamine with 1-(2-bromoethyl)-3,4-dichlorobenzene under
appropriate basic conditions would yield the final compound. However, a detailed, step-by-step
protocol from the initial discovery literature is not readily available.

Pharmacological Data

The initial characterization of BD-1047 established it as a potent and selective sigma receptor
antagonist, with a notable preference for the ol subtype. The following table summarizes the
binding affinities from early radioligand binding assays.

Receptor Subtype Ligand Ki (nM) Reference

_ --INVALID-LINK---
Sigma-1 (ol) ) 0.93 [1]
pentazocine

Sigma-2 (02) [BHIDTG 47 [1]

) ) Matsumoto et al.,
Dopamine D2 [3H]spiperone >10,000

1995
. . Matsumoto et al.,
Serotonin 5-HT2 [3H]ketanserin >10,000
1995
o Matsumoto et al.,
Muscarinic [3H]QNB >10,000
1995
Matsumoto et al.,
NMDA [3H]MK-801 >10,000
1995
. Matsumoto et al.,
Opioid (M) [BH]IDAMGO >10,000

1995

Experimental Protocols
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The foundational understanding of BD-1047's pharmacology was built upon key in vitro and in
Vivo experiments.

Radioligand Binding Assays

These assays were critical in determining the binding affinity and selectivity of BD-1047 for
sigma receptors.

Objective: To determine the inhibition constant (Ki) of BD-1047 for 01 and 02 receptors.
Methodology:

 Membrane Preparation: Guinea pig brain (for o1) or rat liver (for 02) tissues were
homogenized in ice-cold Tris-HCI buffer (50 mM, pH 7.4). The homogenate was centrifuged,
and the resulting pellet containing the cell membranes was washed and resuspended in
fresh buffer. Protein concentration was determined using a standard protein assay.

e Binding Assay:

o For ol receptor binding, membrane homogenates were incubated with the selective ol
radioligand --INVALID-LINK---pentazocine at a concentration near its Kd.

o For 02 receptor binding, membranes were incubated with the non-selective o ligand
[3H]1,3-di-o-tolylguanidine ([3H]DTG) in the presence of a high concentration of an
unlabeled selective o1l ligand (e.g., (+)-pentazocine) to block binding to o1l sites.

o Increasing concentrations of unlabeled BD-1047 were added to displace the radioligand.

 Incubation and Filtration: The mixture was incubated at 37°C to reach equilibrium. The
reaction was terminated by rapid filtration through glass fiber filters, which trap the
membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove
unbound radioligand.

o Quantification: The amount of radioactivity trapped on the filters was measured using liquid
scintillation counting.

o Data Analysis: The concentration of BD-1047 that inhibits 50% of the specific binding of the
radioligand (IC50) was determined by non-linear regression analysis. The Ki was then
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calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays (Rat Model)

These experiments were designed to assess the functional antagonist properties of BD-1047.

Obijective: To determine if BD-1047 could block the behavioral effects of a known sigma
receptor agonist.

Methodology:

Animal Model: Male Sprague-Dawley rats were used.
e Drug Administration:

o The sigma receptor agonist di-o-tolylguanidine (DTG) was administered to induce specific
behavioral responses, such as dystonia.

o BD-1047 was administered prior to the DTG challenge.

e Behavioral Observation: Animals were observed for characteristic behaviors induced by the
sigma agonist. The intensity and duration of these behaviors were scored by trained
observers who were blind to the treatment conditions.

o Data Analysis: The ability of different doses of BD-1047 to reduce or block the effects of the
sigma agonist was statistically analyzed to determine its antagonist potency.

Visualizations
Proposed Signaling Pathway of BD-1047

Based on early research, the primary mechanism of action of BD-1047 is the direct blockade of
the ol receptor, preventing the binding of endogenous or exogenous ligands and subsequent
downstream signaling.
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Caption: Proposed mechanism of BD-1047 as a ol receptor antagonist.

Experimental Workflow for BD-1047 Characterization

The following diagram illustrates the typical workflow employed in the early research to

characterize BD-1047.
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Caption: Experimental workflow for the initial characterization of BD-1047.
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Conclusion

The early research on BD-1047 firmly established its identity as a selective and potent o1
receptor antagonist.[2][3][4] The meticulous in vitro binding assays and in vivo behavioral
studies provided a clear pharmacological profile, paving the way for its widespread use as a
research tool to investigate the physiological and pathological roles of sigma receptors. This
foundational work continues to be relevant for researchers in neuroscience and drug
development exploring the therapeutic potential of targeting the sigma receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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